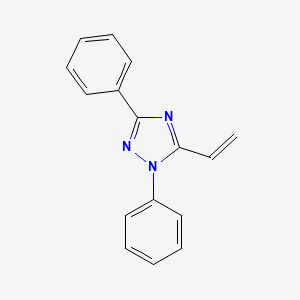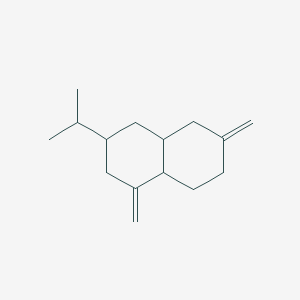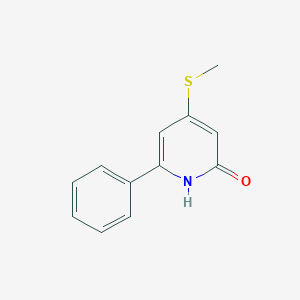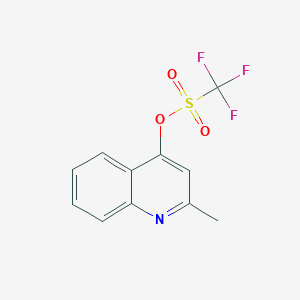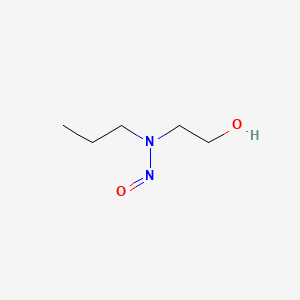![molecular formula C13H16N2O2S B14297181 1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea CAS No. 118564-77-5](/img/structure/B14297181.png)
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea is a compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea typically involves the reaction of 1-benzothiophene with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of specific cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea can be compared with other benzothiophene derivatives, such as:
1-[1-(1-Benzothiophen-2-yl)ethyl]urea: Similar structure but lacks the hydroxy group.
1-[1-(1-Benzothiophen-2-yl)ethyl]-1-hydroxyurea: Similar structure but different substituents.
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]piperidine: Contains a cyclohexyl and piperidine ring instead of ethyl and hydroxyurea groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
118564-77-5 |
|---|---|
Molekularformel |
C13H16N2O2S |
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
1-[1-(1-benzothiophen-2-yl)ethyl]-3-ethyl-1-hydroxyurea |
InChI |
InChI=1S/C13H16N2O2S/c1-3-14-13(16)15(17)9(2)12-8-10-6-4-5-7-11(10)18-12/h4-9,17H,3H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
QECDFJOPYQTXGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)N(C(C)C1=CC2=CC=CC=C2S1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


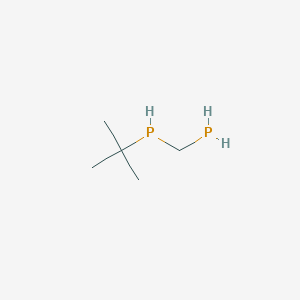
![(1,4-Phenylene)bis({4-[(4-hydroxyphenyl)sulfanyl]phenyl}methanone)](/img/structure/B14297112.png)
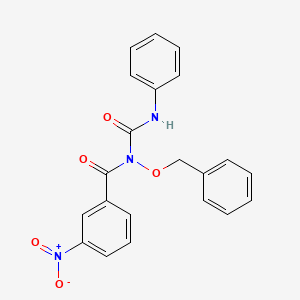
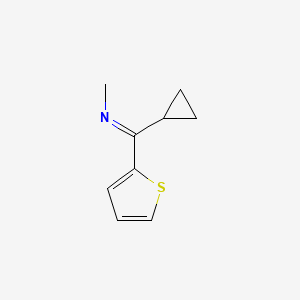
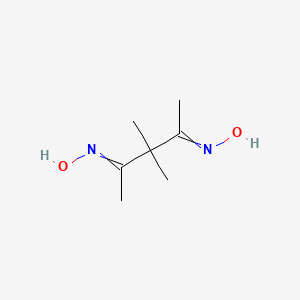
![N-(Bicyclo[3.3.1]nonan-1-yl)benzamide](/img/structure/B14297139.png)
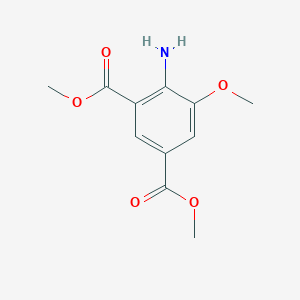
![Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate](/img/structure/B14297143.png)
